molecular formula C14H11F3N2OS B1684123 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one CAS No. 284028-89-3

3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one

Cat. No. B1684123
M. Wt: 312.31 g/mol
InChI Key: KLGQSVMIPOVQAX-UHFFFAOYSA-N
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Description

Potent tankyrase (TNKS) inhibitor. Inhibitor of Wnt/β-catenin signaling. (IC50 values are 11 and 4 nM for TNKS1 and 2, respectively). Inhibits TNKS PARP activity. Selectivity over other PARP enzymes and CRE, NK-κB and TGF-β.
The Wnt signaling pathway is integral to normal biological processes and inappropriately active in many cancers. It is regulated through degradation of the downstream effector β-catenin via a complex consisting of the tumor suppressor APC, axin, and glycogen synthase kinase 3 (GSK3). Axin is the concentration-limiting factor for this degradation complex. Initially indentified as telomere-associated proteins1, tankyrases promote axin ubiquitination, possibly through poly-ADP-ribosylation (PARsylation). XAV939 is a potent, small molecule inhibitor of tankyrase (TNKS) 1 and 2 with IC50 values of 11 and 4 nM, respectively. By inhibiting TNKS activity, XAV939 increases the protein levels of the axin-GSK3β complex and promotes the degradation of β-catenin in SW480 cells. At concentrations as low as 0.33 µM, XAV939 inhibits colony formation of APC-deficient colorectal cancer cells.
A tankyrase (TNKS) inhibitor that antagonizes Wnt signaling via stimulation of β-catenin degradation and stabilization of axin. XAV 939 inhibits proliferation of the μ-catenin-dependent colon carcinoma cell line DLD-1.
XAV-939 is a Tankyrase (TNKS) inhibitor with potential anticancer activity. XAV-939 antagonizes Wnt signaling via stimulation of β-catenin degradation and stabilization of axin. XAV-939 inhibits proliferation of the μ-catenin-dependent colon carcinoma cell line DLD-1. Promotes cardiomyogenic development in mesoderm progenitor cells.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Bioactive Derivatives : Research has demonstrated the synthesis of new bioactive derivatives from compounds structurally related to 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one. These derivatives have shown promising anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).

  • Antitumor and Antiproliferative Activities : Several studies have focused on synthesizing and evaluating compounds for their antitumor and antiproliferative activities. Compounds synthesized from similar structures have displayed potent antitumor activity against various cancer cell lines (Edrees & Farghaly, 2017); (Marini et al., 2008).

  • Antimicrobial Activity : The antimicrobial activity of derivatives, with a core structure similar to the compound , has been extensively studied. These derivatives have shown significant antibacterial and antifungal activities (Mittal et al., 2011).

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Innovative synthesis methods, such as microwave-assisted reactions and aza-Wittig reactions, have been developed for creating derivatives of thiopyrano[4,3-d]pyrimidin-4-one. These methods provide efficient pathways for generating new compounds with potential biological activities (Jiang et al., 2012); (Liu & He, 2008).

  • Chemical Characterization and Modifications : Research has also been focused on the chemical characterization of these compounds and exploring modifications to enhance their properties. Such studies are crucial for understanding the chemical nature and potential applications of these compounds (Liu et al., 2006).

  • Fungicidal Activities : The derivatives of thiopyrano[4,3-d]pyrimidin-4-one have also been examined for their fungicidal activities. Certain compounds have shown promising results in inhibiting the growth of fungi, highlighting their potential in agricultural applications (Xie et al., 2009).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGQSVMIPOVQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369423
Record name 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one

CAS RN

284028-89-3
Record name 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XAV 939
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one
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3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one

Citations

For This Compound
46
Citations
S Di Micco, L Pulvirenti, I Bruno, S Terracciano… - Bioorganic & medicinal …, 2018 - Elsevier
The natural product magnolol (1) and a selection of its bioinspired derivatives 2–5, were investigated by Inverse Virtual Screening in order to identify putative biological targets from a …
Number of citations: 28 www.sciencedirect.com
A Distler, L Deloch, J Huang, C Dees, NY Lin… - Annals of the …, 2013 - ard.bmj.com
Objectives Canonical Wnt signalling has recently emerged as a key mediator of fibroblast activation and tissue fibrosis in systemic sclerosis. Here, we investigated tankyrases as novel …
Number of citations: 88 ard.bmj.com
H Wang, J Hao, CC Hong - ACS chemical biology, 2011 - ACS Publications
In vitro differentiation of embryonic stem cells istightly regulated by the same key signaling pathways that control pattern formation during embryogenesis. Small molecules that …
Number of citations: 139 pubs.acs.org
E Salvati, L Botta, J Amato, FS Di Leva… - Journal of Medicinal …, 2017 - ACS Publications
G-quadruplex stabilizers are an established opportunity in anticancer chemotherapy. To circumvent the antiproliferative effects of G4 ligands, cancer cells recruit PARP enzymes at …
Number of citations: 23 pubs.acs.org
A Skardal, M Devarasetty, C Rodman, A Atala… - Annals of biomedical …, 2015 - Springer
Current in vitro models for tumor growth and metastasis are poor facsimiles of in vivo cancer physiology and thus, are not optimal for anti-cancer drug development. Three dimensional (…
Number of citations: 138 link.springer.com
S De Vita, G Lauro, D Ruggiero… - Journal of chemical …, 2019 - ACS Publications
Structure-based virtual screening is highly used in the early stages of drug discovery to identify new putative lead compounds for a given target. However, when a small molecule elicits …
Number of citations: 16 pubs.acs.org
AG Bahraman, A Jamshidzadeh… - International …, 2021 - journals.sagepub.com
Melanin is a group of natural pigments that determines the human skin color and provides fundamental protection against the harmful impacts of physical and chemical stimuli. The aim …
Number of citations: 5 journals.sagepub.com
A Chatterjee, S Paul, B Bisht, S Bhattacharya… - Drug Discovery …, 2022 - Elsevier
WNT/β-catenin signaling orchestrates various physiological processes, including embryonic development, growth, tissue homeostasis, and regeneration. Abnormal WNT/β-catenin …
Number of citations: 48 www.sciencedirect.com
N Fricke, K Raghunathan, A Tiwari… - ACS Central …, 2022 - ACS Publications
Plasma membrane organization profoundly impacts cellular functionality. A well-known mechanism underlying this organization is through nanoscopic clustering of distinct lipids and …
Number of citations: 9 pubs.acs.org
JT Fong, RJ Jacobs, DN Moravec, SB Uppada… - PloS one, 2013 - journals.plos.org
The use of tyrosine kinase inhibitors (TKIs) against EGFR/c-Met in non-small cell lung cancer (NSCLC) has been shown to be effective in increasing patient progression free survival (…
Number of citations: 48 journals.plos.org

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